molecular formula C7H15ClN2O B8013997 N,N-dimethyl-D-prolinamide hydrochloride

N,N-dimethyl-D-prolinamide hydrochloride

Cat. No.: B8013997
M. Wt: 178.66 g/mol
InChI Key: LJPOVCMGNNCPFL-FYZOBXCZSA-N
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Description

“N,N-dimethyl-D-prolinamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O. Its average mass is 178.660 Da and its monoisotopic mass is 178.087296 Da .


Synthesis Analysis

The synthesis of L-prolinamide, which is structurally similar to this compound, has been described in the literature . The process involves the amidation of L-proline in organic media using ammonia and a biocatalyst. This method is racemization-free and scalable, making it a promising approach for the synthesis of L-prolinamide . Another method involves the formation of L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxamide group. The carboxamide group contains a carbonyl (C=O) and an amine (NH2), which is further substituted with two methyl groups (CH3), making it a dimethylamino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C7H15ClN2O), average mass (178.660 Da), and monoisotopic mass (178.087296 Da) .

Properties

IUPAC Name

(2R)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPOVCMGNNCPFL-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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